

# Zamzetoclax: A Technical Overview of a Discontinued BCL-2 Family Protein Inhibitor

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## Compound of Interest

Compound Name: Zamzetoclax

Cat. No.: B12369900

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## Executive Summary

**Zamzetoclax** (formerly GS-9716) was an investigational, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) family of proteins, with a primary focus on myeloid cell leukemia-1 (MCL-1). Developed by Gilead Sciences, **zamzetoclax** aimed to induce apoptosis in cancer cells dependent on MCL-1 for survival. It progressed to Phase I clinical trials for the treatment of advanced solid malignancies, both as a monotherapy and in combination with other anti-cancer agents. However, in the second quarter of 2025, Gilead announced the discontinuation of the **zamzetoclax** development program.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of **zamzetoclax**, including its mechanism of action, the rationale for its development, and a summary of its clinical investigation, presented as a case study of a discontinued MCL-1 inhibitor.

## Introduction to BCL-2 Family Protein Inhibition

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.<sup>[3]</sup> This family includes both pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1, BCL-w, and BFL-1/A1). In cancer, the overexpression of anti-apoptotic BCL-2 family members is a common mechanism of survival and resistance to therapy. By sequestering pro-apoptotic proteins, these anti-apoptotic proteins prevent the initiation of programmed cell death.

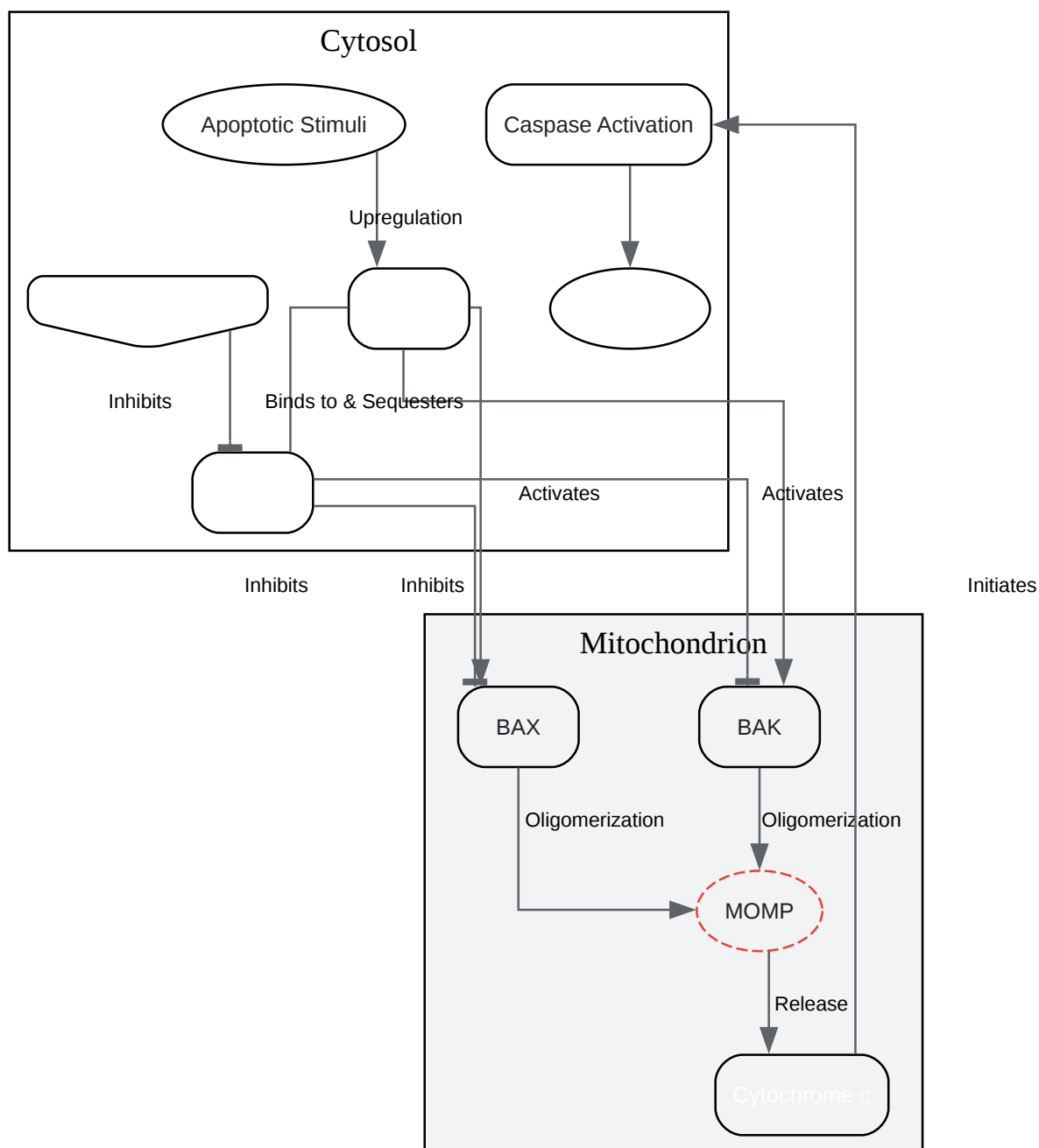
MCL-1 is a frequently overexpressed anti-apoptotic protein in various hematologic and solid tumors, and its amplification is associated with poor prognosis and resistance to conventional cancer therapies.[4] Therefore, the development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins to antagonize MCL-1 has been a significant focus in oncology drug discovery.

## Zamzetoclax (GS-9716): A Profile

**Zamzetoclax** was designed as a potent and selective inhibitor of MCL-1.[5] By binding to the hydrophobic groove of MCL-1, **zamzetoclax** was intended to displace pro-apoptotic proteins, thereby liberating them to activate the downstream apoptotic cascade, leading to cancer cell death.

## Mechanism of Action

The proposed mechanism of action for **zamzetoclax** is centered on the specific inhibition of MCL-1. This action restores the cell's natural apoptotic machinery.



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**Figure 1:** Proposed Mechanism of Action of **Zamzetoclax**.

## Preclinical Data Summary

While specific quantitative binding affinity and selectivity data for **zamzetoclax** (e.g.,  $K_i$  or  $IC_{50}$  values) have not been extensively published in peer-reviewed literature, it was positioned as a selective MCL-1 inhibitor. The preclinical development would have involved a suite of biochemical and cell-based assays to determine its potency and selectivity against a panel of BCL-2 family members.

Table 1: Hypothetical Preclinical Characterization of an MCL-1 Inhibitor like **Zamzetoclax**

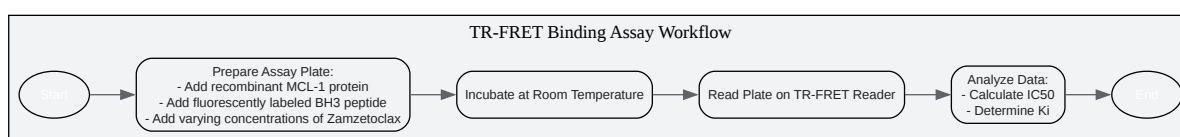
Assay Type	Parameter Measured	BCL-2 Family Member	Expected Result for a Selective MCL-1 Inhibitor
Biochemical Assays			
Competitive Binding Assay	Ki (nM)	MCL-1	Low nM
BCL-2	>1000 nM	MCL-1 Dependent Cell Line	Potent (Low nM)
BCL-xL	>1000 nM		
BCL-w	>1000 nM		
Cell-Based Assays			
Cell Viability Assay	IC50 (nM)	MCL-1 Dependent Cell Line	Potent (Low nM)
BCL-2 Dependent Cell Line	Inactive (>10,000 nM)	MCL-1 Dependent Cell Line	Significant increase
BCL-xL Dependent Cell Line	Inactive (>10,000 nM)		
Apoptosis Induction	% Apoptotic Cells	MCL-1 Dependent Cell Line	Significant increase
Co-immunoprecipitation	Disruption of MCL-1/BIM interaction	MCL-1/BIM	Disruption observed

## Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **zamzetoclax** are not publicly available. However, the following are standard methodologies used in the characterization of BCL-2 family inhibitors.

## Biochemical Binding Affinity Assay (e.g., TR-FRET)

This assay quantitatively measures the binding affinity of an inhibitor to a specific BCL-2 family protein.



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**Figure 2:** Generalized TR-FRET Assay Workflow.

## Cell-Based Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with an inhibitor.

Protocol:

- **Cell Culture:** Seed cancer cells in a 6-well plate and allow them to adhere overnight.
- **Treatment:** Treat cells with varying concentrations of **zamzetoclax** or vehicle control for 24-48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells and wash with cold PBS.
- **Staining:** Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

## Co-immunoprecipitation (Co-IP)

This technique is used to demonstrate that the inhibitor disrupts the interaction between MCL-1 and its pro-apoptotic binding partners (e.g., BIM) within the cell.

Protocol:

- Cell Lysis: Treat cells with **zamzetoclax** or vehicle control, then lyse the cells in a non-denaturing lysis buffer.
- Immunoprecipitation: Incubate the cell lysates with an antibody specific for MCL-1.
- Immune Complex Capture: Add protein A/G beads to pull down the MCL-1 and its interacting proteins.
- Washing: Wash the beads to remove non-specific binding proteins.
- Elution: Elute the protein complexes from the beads.
- Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against MCL-1 and pro-apoptotic proteins like BIM to assess the level of interaction.

## Clinical Development and Discontinuation

**Zamzetoclax** was being evaluated in a Phase I, open-label, multicenter study (NCT05006794) in patients with advanced solid malignancies.<sup>[6]</sup> The trial was designed to assess the safety, tolerability, and pharmacokinetics of **zamzetoclax** as a monotherapy and in combination with other anticancer agents, including docetaxel and sacituzumab govitecan.

In August 2025, Gilead Sciences announced the discontinuation of the **zamzetoclax** program.<sup>[1][2]</sup> The reasons for the discontinuation have not been publicly detailed but are part of a broader pipeline restructuring by the company.<sup>[1]</sup> The discontinuation of **zamzetoclax** adds to

a list of other MCL-1 inhibitors that have faced challenges in clinical development, highlighting the difficulties in translating preclinical promise into clinical success for this target.<sup>[2]</sup>

Table 2: Overview of the **Zamzetoclax** (GS-9716) Phase I Clinical Trial

Clinical Trial Identifier	NCT05006794
Phase	I
Study Design	Open-label, multi-center, dose-escalation and expansion
Patient Population	Adults with advanced solid malignancies
Interventions	- Zamzetoclax monotherapy- Zamzetoclax in combination with docetaxel- Zamzetoclax in combination with sacituzumab govitecan
Primary Objectives	- To determine the maximum tolerated dose (MTD)- To characterize the safety and tolerability
Status	Terminated

## Conclusion and Future Perspectives

**Zamzetoclax** was a promising MCL-1 inhibitor that, like many others targeting this challenging member of the BCL-2 family, ultimately did not proceed through clinical development. The discontinuation of **zamzetoclax** underscores the complexities of targeting MCL-1, which may include on-target toxicities and a narrow therapeutic window.

For the field of BCL-2 family protein inhibition, the experience with **zamzetoclax** and other discontinued MCL-1 inhibitors provides valuable lessons. Future efforts in this area will likely focus on developing inhibitors with improved selectivity and safety profiles, as well as on identifying patient populations most likely to benefit from MCL-1 inhibition through robust biomarker strategies. The story of **zamzetoclax** serves as an important case study for researchers and drug developers in the ongoing quest to effectively target the core apoptotic machinery in cancer.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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